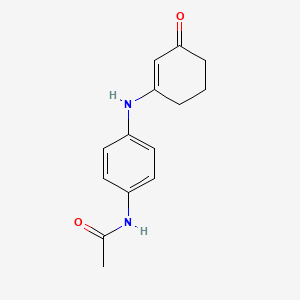
2-Amino-5-isopropiltiofeno-3-carboxilato de isopropilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Semiconductores Orgánicos
Este compuesto se utiliza en el desarrollo de semiconductores orgánicos debido a su núcleo de tiofeno estable, que es esencial para conducir la electricidad. Los grupos isopropilo pueden mejorar la solubilidad, lo que lo hace adecuado para capas semiconductoras procesadas en solución en dispositivos .
Inhibición de la Corrosión
En química industrial, los derivados del tiofeno como el 2-Amino-5-isopropiltiofeno-3-carboxilato de isopropilo sirven como inhibidores de la corrosión. Formando una capa protectora sobre los metales, evitando la oxidación y la degradación .
Transistores de efecto de campo orgánico (OFET)
La estructura molecular del compuesto permite una alta movilidad de los portadores de carga, lo que lo convierte en un candidato para los OFET. Estos transistores son fundamentales en la electrónica flexible y las pantallas .
Diodos orgánicos emisores de luz (OLED)
La tecnología OLED se beneficia de los derivados del tiofeno debido a sus propiedades electroluminiscentes. Este compuesto podría formar parte de la capa activa en los OLED, emitiendo luz cuando pasa una corriente eléctrica .
Investigación proteómica
El this compound se vende para investigación proteómica, lo que indica su uso en el estudio de proteínas y sus interacciones. Su papel preciso en la proteómica no está detallado, pero podría incluir el análisis de la estructura de las proteínas o los estudios de interacción .
Química analítica
La estructura única del compuesto lo convierte en un posible estándar o reactivo en métodos analíticos como la HPLC o la LC-MS, lo que ayuda a identificar y cuantificar muestras biológicas complejas .
Ciencia de los materiales
Debido a su estabilidad térmica y sus propiedades electrónicas, este compuesto puede investigarse para materiales avanzados, incluidos textiles inteligentes y sensores .
Síntesis química
Como bloque de construcción en la síntesis química, este compuesto se puede utilizar para crear una variedad de moléculas complejas, lo que podría conducir a nuevos fármacos o materiales con propiedades novedosas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-amino-5-isoprop
Propiedades
IUPAC Name |
propan-2-yl 2-amino-5-propan-2-ylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-6(2)9-5-8(10(12)15-9)11(13)14-7(3)4/h5-7H,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYZUUQQCZPSAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)N)C(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001178002 |
Source


|
| Record name | 1-Methylethyl 2-amino-5-(1-methylethyl)-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524732-40-9 |
Source


|
| Record name | 1-Methylethyl 2-amino-5-(1-methylethyl)-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524732-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylethyl 2-amino-5-(1-methylethyl)-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B1307712.png)




![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)
![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)

![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)

![1-(1H-indol-3-yl)-2-[4-(3-phenylprop-2-enyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B1307765.png)
